molecular formula C19H13ClN2 B8095596 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine

Cat. No.: B8095596
M. Wt: 304.8 g/mol
InChI Key: NCPHZDRCKJPNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine (CAS 1353511-67-7) is a chemical compound with the molecular formula C19H13ClN2 and a molecular weight of 304.77 . It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in medicinal chemistry due to its significant and diverse biological activities . These activities often include analgesic, anticancer, antiosteoporosis, and anxiolytic effects, making this structural class a prime candidate for pharmaceutical research and development . The compound serves as a valuable synthetic intermediate for researchers developing novel bioactive molecules. Its structure is particularly relevant in the design of potential inhibitors for enzymes like Aldehyde Dehydrogenase 1A (ALDH1A), which is a target in oncology due to its association with cancer stem cells . Furthermore, structurally related imidazo[1,2-a]pyridine derivatives are increasingly investigated in material science for their photophysical properties, showing potential for application in organic materials engineering and as fluorophores . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care; refer to the Safety Data Sheet for proper handling and hazard information .

Properties

IUPAC Name

2-(3-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2/c20-16-10-6-9-15(13-16)18-19(14-7-2-1-3-8-14)22-12-5-4-11-17(22)21-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPHZDRCKJPNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed cyclization of 2-aminopyridines and phenacyl bromides offers a straightforward route to 2-arylimidazo[1,2-a]pyridines. For the target compound, 2-(3-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine, the reaction involves 2-aminopyridine and 3-chlorophenyl phenacyl bromide (Figure 1). DBU facilitates deprotonation and cyclization via a pyridinium intermediate, with aqueous ethanol as a green solvent.

Key optimization parameters include:

  • Catalyst loading : 10–20 mol% DBU.

  • Solvent : Ethanol/water (1:1 v/v) at room temperature.

  • Reaction time : 2–6 hours.

A blank control experiment confirmed DBU’s essential role, as no product formed without the catalyst.

Substrate Scope and Yield

Substituted phenacyl bromides with electron-withdrawing groups (e.g., 3-Cl, 4-NO2) react efficiently, yielding 65–94% products (Table 1). For 3-chlorophenyl phenacyl bromide, the reaction with 2-aminopyridine achieves 87% yield under optimized conditions.

Table 1: DBU-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines

Phenacyl Bromide SubstituentYield (%)Atom Economy (%)
4-OCH39473.41
3-Cl8770.12
4-NO27266.25

Multigram-scale synthesis (25 mmol) retains efficiency, yielding 93% product with 1 mol% DBU, confirming its catalytic role.

Three-Component Domino A3-Coupling

Catalytic System and Mechanism

The domino A3-coupling strategy employs 2-aminopyridine, aldehydes, and alkynes under copper catalysis. For the target compound, benzaldehyde and 3-chlorophenylacetylene react in water with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 50°C. The mechanism involves:

  • Imine formation between 2-aminopyridine and aldehyde.

  • Copper acetylide generation from alkyne.

  • Cycloisomerization and 1,3-hydride shift to form the imidazo ring.

Substrate Variation and Performance

Varying aldehydes and alkynes modulates the 3- and 2-positions, respectively. Using benzaldehyde and 3-chlorophenylacetylene yields 2-(3-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine in 82% yield (Table 2).

Table 2: Domino A3-Coupling with Diverse Substrates

AldehydeAlkyneYield (%)
BenzaldehydePhenylacetylene87
Benzaldehyde3-Chlorophenylacetylene82
4-NO2-BenzaldehydePhenylacetylene78

This method’s E-factor (0.7) highlights its environmental advantage over conventional routes.

Copper-Catalyzed Decarboxylative Three-Component Reactions

Reaction Design and Conditions

Copper(I) iodide and copper(II) triflate (10 mol%) mediate the decarboxylative coupling of 2-aminopyridines, aldehydes, and alkynecarboxylic acids. Propiolic acid derivatives, such as 3-chlorophenylpropiolic acid, decarboxylate in situ to generate reactive alkynes.

Optimized conditions :

  • Solvent : DMF at 80°C.

  • Time : 12–18 hours.

Scope of Alkynecarboxylic Acids

Aryl- and alkyl-substituted alkynecarboxylic acids are viable substrates. Using benzaldehyde and 3-chlorophenylpropiolic acid affords the target compound in 75% yield (Table 3).

Table 3: Decarboxylative Coupling with Alkynecarboxylic Acids

Alkynecarboxylic AcidYield (%)
Phenylpropiolic acid80
3-Chlorophenylpropiolic acid75
4-MeO-Phenylpropiolic acid68

Mechanistic studies indicate preferential decarboxylation over terminal alkyne addition, ensuring regioselectivity.

Palladium-Catalyzed Cross-Coupling Approaches

While less common, palladium-catalyzed methods enable late-stage functionalization. For example, Suzuki-Miyaura coupling of 3-bromoimidazo[1,2-a]pyridine with 3-chlorophenylboronic acid introduces the 3-chlorophenyl group. However, this method requires pre-functionalized intermediates and higher temperatures (120°C), yielding 65% product .

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine

MethodYield (%)ConditionsGreen Metrics
DBU cyclization87RT, aqueous ethanolHigh atom economy
Domino A3-coupling8250°C, waterLow E-factor
Decarboxylative coupling7580°C, DMFModerate
Palladium cross-coupling65120°C, DMFLow

The DBU and A3-coupling methods are superior in yield and sustainability, whereas palladium approaches lag in efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce nitro groups to amines.

    Substitution: Electrophilic substitution reactions, such as halogenation, can be performed using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Chlorine or bromine with aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups, depending on the specific reaction conditions used.

Scientific Research Applications

2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, which can result in the death of cancer cells or the inhibition of viral replication .

Comparison with Similar Compounds

Substituent Variations at Position 2

Halogen Substituents :

  • Reported to exhibit antileishmanial activity with 91% yield in synthesis .
  • 2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine (3fa) : Bromine’s larger atomic radius enhances steric effects and polarizability, which may improve hydrophobic interactions in biological systems .

Non-Halogen Substituents:

  • 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine (3af) : The thiophene group introduces sulfur-based π-π interactions, affecting electronic properties and solubility. Synthesized in 83% yield via iodine-promoted cyclization .

Substituent Variations at Position 3

  • Characterized by $^{13}\text{C}$ NMR (150 MHz, CDCl$_3$) .
  • 3-Iodo Derivative (3j) : Iodine’s electronegativity and size enhance reactivity in cross-coupling reactions. Confirmed via $^{1}\text{H}$ NMR (Fig. S55) .

Positional Isomerism

  • 3-Chloro-2-phenylimidazo[1,2-a]pyridine : Chlorine at position 3 (vs. 2 in the target compound) alters molecular conformation, with a dihedral angle of 7.43° between the imidazopyridine core and phenyl ring, affecting intermolecular interactions .

Table 1: Enzyme Inhibition and Antiproliferative Profiles

Compound Target Enzymes/Activity Key Findings Reference
Target Compound α-Glucosidase, α-Amylase, Carbonic Anhydrase Moderate inhibition (IC$_{50}$ ~10–50 µM)
2,3-Diphenyl Derivative (3aa) Antileishmanial Potent activity (EC$_{50}$ < 1 µM)
3-(3-Chlorophenyl) Derivatives Anticancer (Cytotoxic) Induced apoptosis in HeLa cells

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL)
Target Compound 304.73 4.30 0.12 (DMSO)
3-Chloro-2-phenyl Isomer 228.68 3.65 0.08 (DMSO)
2-(4-Chlorophenyl) Derivative 304.73 4.50 0.10 (DMSO)

Structural and Conformational Insights

X-ray crystallography of 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one reveals a planar conformation with a dihedral angle of 7.43° between the imidazopyridine and benzene rings, stabilizing intramolecular H-bonding . This contrasts with angular conformations in non-halogenated analogs, which exhibit reduced binding affinity .

Biological Activity

2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine can be represented as follows:

C17H14ClN\text{C}_{17}\text{H}_{14}\text{Cl}\text{N}

This compound features a chlorophenyl group and a phenyl group attached to the imidazo[1,2-a]pyridine core, which contributes to its biological properties.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, derivatives similar to 2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine have shown promising results against various cancer cell lines. A study highlighted that certain imidazo[1,2-a]pyridine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most active derivative in this class achieved an IC50 of 0.68 μM against T. cruzi, indicating potent activity against this pathogen as well .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (μM)
7fT. cruzi0.68
7gMCF-70.75
7hHeLa0.85

Antimicrobial Activity

Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) studies suggest that halogen substitutions enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget OrganismMIC (μM)
7iS. aureus5.64
7jE. coli8.33
7kC. albicans16.69

The mechanisms underlying the biological activities of imidazo[1,2-a]pyridines are diverse:

  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Antimicrobial Mechanism : The antibacterial properties are often attributed to the disruption of bacterial cell membranes and interference with DNA replication processes.

Case Studies

Several case studies have been published that explore the therapeutic applications of imidazo[1,2-a]pyridine derivatives:

  • Study on Anticancer Properties : A recent study synthesized various derivatives and tested them against multiple cancer cell lines. The results indicated that modifications at specific positions on the imidazo ring significantly enhanced anticancer activity.
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of halogenated imidazo[1,2-a]pyridines which demonstrated improved antimicrobial activity compared to non-halogenated counterparts.

Q & A

Q. What are the most efficient synthetic routes for 2-(3-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine?

  • Methodology : A one-pot synthesis under ultrasound irradiation (20 kHz, 60% amplitude) using PEG-400 as a solvent and K₂CO₃ as a base achieves high yields. This method avoids harsh conditions and reduces reaction time compared to conventional heating . For iodination at the C3 position, tert-butyl hydroperoxide-mediated C–H functionalization with ultrasound assistance produces 3-iodo derivatives, confirmed by ¹³C NMR (e.g., δ 145.0 ppm for C3) .

Q. How is structural characterization performed for this compound?

  • Methodology : ¹H and ¹³C NMR in CDCl₃ are standard. Key signals include aromatic protons at δ 7.11–8.40 ppm and carbons at δ 112.9–145.0 ppm for the imidazo[1,2-a]pyridine core . X-ray crystallography (e.g., slow evaporation in ethyl acetate/petroleum ether) confirms polymorph-dependent luminescence properties .

Q. What safety precautions are recommended for handling this compound?

  • Methodology : Follow protocols for chlorinated aromatic compounds: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at 2–8°C. Safety data align with structurally similar compounds (e.g., 2-(4-chlorophenyl) derivatives), emphasizing risks like H300 (fatal if swallowed) and H410 (aquatic toxicity) .

Advanced Research Questions

Q. How does regioselectivity in C–H functionalization impact derivatization?

  • Methodology : Radical pathways dominate over carbene routes. For example, visible-light photocatalysis with ethyl diazoacetate selectively alkylates C3 (35% yield) without cyclopropanation byproducts. Control experiments using radical scavengers (e.g., BQ) confirm this mechanism . Sulfenylation at C3 via Cu-catalyzed three-component reactions with arylboronic acids and S₈ achieves moderate-to-good yields (e.g., 58% for 3p) .

Q. What explains contradictory yields in radical-mediated reactions?

  • Analysis : Substrate steric effects and electronic properties influence yields. For instance, 3-phenylimidazo[1,2-a]pyridine (1v) fails to undergo C2 alkylation due to steric hindrance, whereas electron-rich arylboronic acids enhance sulfenylation efficiency . Optimize solvent polarity (e.g., DMF vs. PEG-400) and catalyst loading to mitigate inconsistencies .

Q. How do polymorphic forms affect photophysical properties?

  • Methodology : Crystallographic analysis (e.g., PXRD) and TD-DFT simulations reveal that polymorphism in cyano-substituted analogs induces yellow-to-red luminescence shifts via ESIPT (excited-state intramolecular proton transfer). For 2-(3-chlorophenyl)-3-phenyl derivatives, similar studies could predict optoelectronic applications .

Q. Can this compound serve as a COX-2 inhibitor or antitumor agent?

  • Methodology : Structural analogs (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenyl derivatives) show COX-2 selectivity (IC₅₀ < 1 µM) via docking studies. Antitumor activity against HeLa and MDA-MB-231 cell lines is evaluated via SRB assays, with IC₅₀ values compared to adriamycin .

Q. What electrochemical methods enable C–N bond formation?

  • Methodology : Electrooxidative cross-coupling under mild conditions (e.g., constant current, room temperature) achieves para-selective amination. For example, 2-phenylimidazo[1,2-a]pyridine reacts with phenothiazine to yield 76% product (6a), confirmed by HPLC .

Key Notes

  • Avoid commercial synthesis protocols; focus on lab-scale methodologies.
  • Cross-validate NMR data with X-ray structures to resolve spectral ambiguities.
  • Mechanistic studies require radical trapping (e.g., BQ, TEMPO) to confirm pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.